molecular formula C12H11ClN2O2 B1484324 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-19-0

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484324
CAS RN: 2098074-19-0
M. Wt: 250.68 g/mol
InChI Key: IOKWLOZUSCNHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CE-THP) is a small molecule that has been studied for its potential application in scientific research. It is a derivative of tetrahydropyrimidine (THP), a heterocyclic compound known for its biological activities. 6-CE-THP has been synthesized for the purpose of studying its biochemical and physiological effects, and for its potential use in various laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a variety of microbial strains. The presence of the 2-chlorophenyl group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Antifungal Applications

Similar to their antimicrobial action, chalcones also exhibit potent antifungal effects. The structural features of 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may be optimized to target specific fungal pathogens, contributing to the treatment of fungal infections .

Anti-inflammatory Uses

The anti-inflammatory potential of chalcone derivatives is well-documented. This compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting key inflammatory pathways or mediators .

Antioxidant Properties

Chalcones are known for their ability to act as antioxidants. The unique structure of this compound might allow it to neutralize free radicals and protect against oxidative stress, which is implicated in numerous diseases .

Anticancer Research

The anticancer activity of chalcones is one of the most promising areas of research6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .

Antimalarial Potential

Chalcone derivatives have shown promise in antimalarial studies. This compound, with its specific substitutions, may be effective against the parasites responsible for malaria, offering a pathway to novel antimalarial drugs .

Antiviral Capabilities

Research has indicated that chalcones can possess antiviral activities. The compound could be studied for its effectiveness against various viral infections, possibly serving as a lead compound for the development of new antiviral medications .

Neuroprotective Effects

The neuroprotective effects of chalcone derivatives are an emerging field of study. This compound could be explored for its potential to protect neuronal cells from damage or degeneration, which is relevant in conditions like Alzheimer’s and Parkinson’s disease .

Each of these applications represents a unique avenue for scientific research, where the compound’s structure and reactivity could be harnessed to develop new therapeutic agents or treatments. The compound’s versatility stems from the chalcone backbone, which is known to be a precursor for various pharmacologically active heterocycles .

properties

IUPAC Name

6-(2-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWLOZUSCNHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Reactant of Route 6
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